Cyclohexenylferrocene
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Overview
Description
Synthesis Analysis
Ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .Molecular Structure Analysis
The structure of Cyclohexenylferrocene is characterized by an iron atom sandwiched between two cyclopentadienyl rings . This structure gives it unique electronic and structural properties.Chemical Reactions Analysis
Ferrocene and its derivatives have been widely studied for their chemical reactivity . They have been used in various electrochemical applications due to their redox-active nature .Physical And Chemical Properties Analysis
Cyclohexenylferrocene is a solid at 20 degrees Celsius . It has a melting point range of 64.0 to 67.0 degrees Celsius . It is soluble in benzene . The compound is characterized by its high stability and unique redox properties .Scientific Research Applications
1. Crystal Structure and Charge-Transfer Salts
Cyclohexenylferrocene derivatives have been explored for their unique crystallographic properties. Research by Mochida, Kobayashi, & Akasaka (2013) found that cyclohexenyl substituents in biferrocenes displayed disorder in crystal structures. A charge-transfer salt of 1′-cyclohexenylbiferrocene exhibited a valence-trapped state, interesting for electrostatic interaction studies.
2. Alkylation Reactions and Liquid Burning Rate Modifiers
Cyclohexenylferrocene is a key component in Friedel–Crafts alkylation reactions. Grevels, Kuran, Özkar, & Zora (1999) synthesized cycloalkylated ferrocene derivatives, potentially useful as liquid burning rate modifiers for composite rocket propellants Grevels et al. (1999).
3. Synthesis of Multiwall Carbon Nanotubes
Cyclohexenylferrocene can assist in the synthesis of multiwall carbon nanotubes (MWCNTs). Research by Shirazi, Ahmadzadeh Tofighy, Mohammadi, & Pak (2011) demonstrated that cyclohexanol, a related compound, significantly reduced the formation of amorphous carbon in MWCNTs, indicating potential applications in nanotechnology.
4. Electrochemical Surface Attachment Studies
Cyclohexenylferrocene derivatives are useful in electrochemical surface studies. Booth, Kannappan, Hosseini, & Partridge (2015) utilized aminoferrocene as an indicator for studying carbodiimide coupling reactions on carboxylic acid-functionalized monolayers Booth et al. (2015).
5. Cyclopentadienyl-Carboxamide and Amino Ester-Substituted Metallocene Complexes
Cyclohexenylferrocene has been used in the synthesis of cyclopentadienyl-carboxamide and amino ester-substituted metallocene complexes. Oberhoff et al. (1996) explored this application, which has implications in organometallic chemistry Oberhoff et al. (1996).
Safety And Hazards
Future Directions
While specific future directions for Cyclohexenylferrocene were not found in the search results, ferrocene-based compounds, in general, have been highlighted for their potential in various fields such as material science, asymmetric catalysis, biochemistry, electrochemistry, and nonlinear optics . This suggests that Cyclohexenylferrocene could also have potential future applications in these areas.
properties
InChI |
InChI=1S/C11H13.C5H5.Fe/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-2-4-5-3-1;/h4-6,8-9H,1-3,7H2;1-5H; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMUBOQPHPRLHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Fe |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexen-1-yl)ferrocene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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